molecular formula C7H16N2O2 B13110261 2-(Piperazin-1-yl)propane-1,3-diol

2-(Piperazin-1-yl)propane-1,3-diol

Cat. No.: B13110261
M. Wt: 160.21 g/mol
InChI Key: AMFWGESGXYAPLQ-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)propane-1,3-diol is a synthetic organic compound characterized by a propane-1,3-diol backbone substituted at the 2-position with a piperazine ring. This structural duality makes the compound versatile in applications ranging from pharmaceutical intermediates to biochemical buffers.

Properties

Molecular Formula

C7H16N2O2

Molecular Weight

160.21 g/mol

IUPAC Name

2-piperazin-1-ylpropane-1,3-diol

InChI

InChI=1S/C7H16N2O2/c10-5-7(6-11)9-3-1-8-2-4-9/h7-8,10-11H,1-6H2

InChI Key

AMFWGESGXYAPLQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(CO)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)propane-1,3-diol typically involves the reaction of piperazine with epichlorohydrin under basic conditions. The reaction proceeds through the nucleophilic attack of the piperazine nitrogen on the epoxide ring of epichlorohydrin, followed by ring opening and subsequent formation of the diol .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reaction mixture is typically purified through distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)propane-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Piperazin-1-yl)propane-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)propane-1,3-diol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Comparative Analysis of 2-(Piperazin-1-yl)propane-1,3-diol and Related Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Properties Research Findings
This compound C₇H₁₆N₂O₂ 160.22 Piperazinyl group at C2 Potential pharmaceutical intermediate; biochemical buffer candidate Limited direct data, but piperazine derivatives are known for chelation and bioactivity .
3-(Piperazin-1-yl)propane-1,2-diol C₇H₁₆N₂O₂ 160.22 Piperazinyl group at C3; 1,2-diol configuration Biochemical research; possible chiral synthon Higher polarity due to vicinal diols; used in asymmetric synthesis .
Bis-tris (2-[Bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol) C₈H₁₉NO₅ 209.24 Bis(2-hydroxyethyl)amino and hydroxymethyl groups Buffer in molecular biology (pH 6.3–7.2); stabilizes enzymes and nucleic acids Demonstrated superior buffering capacity in cryopreservation and protein studies .
2-(4-Hydroxyphenyl)propane-1,3-diol C₉H₁₂O₃ 168.19 4-Hydroxyphenyl group at C2 Natural product isolated from Taxus cuspidata; potential antioxidant Exhibited moderate bioactivity in plant extracts; structural role in lignans .
2-(trans-4´-Ethylcyclohexyl)propane-1,3-diol C₁₁H₂₂O₂ 186.29 trans-4-Ethylcyclohexyl group at C2 Liquid crystal precursor; mesophase behavior Displays Smectic B (Sb) phase at 54–85°C; used in display technologies .
Fingolimod (2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol) C₁₉H₃₃NO₂ 307.47 Amino and 4-octylphenylethyl groups at C2 Immunomodulatory drug (sphingosine-1-phosphate receptor modulator) Clinically approved for multiple sclerosis; targets lymphocyte trafficking .

Key Differences and Implications

Substituent Effects on Functionality :

  • Piperazine vs. Aromatic/Cycloaliphatic Groups : The piperazinyl group in the target compound enhances nitrogen-based reactivity (e.g., coordination with metal ions or participation in hydrogen bonding), contrasting with the hydrophobic 4-octylphenyl group in fingolimod, which drives membrane permeability and receptor binding .
  • Diol Configuration : The 1,3-diol configuration in the target compound versus 1,2-diol in 3-(Piperazin-1-yl)propane-1,2-diol alters solubility and stereochemical interactions, impacting applications in chiral separations .

Thermal and Phase Behavior :

  • Compounds like 2-(trans-4´-Ethylcyclohexyl)propane-1,3-diol exhibit mesophase transitions (Cr → Sb → I), critical for liquid crystal applications, whereas the target compound’s thermal stability remains underexplored .

Biological Activity: Fingolimod’s amino and lipophilic groups enable blood-brain barrier penetration, a feature absent in the hydrophilic Bis-tris buffer. The target compound’s piperazine moiety may confer antimicrobial or chelating properties, as seen in related piperazine derivatives .

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